3,5-Dibromo-2-fluoro-6-iodobenzonitrile

Organic Synthesis Cross-Coupling Building Block Evaluation

3,5-Dibromo-2-fluoro-6-iodobenzonitrile (CAS 1160574-10-6) is a highly halogenated aromatic building block with the molecular formula C7HBr2FIN and a molecular weight of 404.80 g/mol. It features a benzonitrile core substituted with four distinct halogen atoms: two bromine atoms at the 3 and 5 positions, a fluorine atom at the 2 position, and an iodine atom at the 6 position.

Molecular Formula C7HBr2FIN
Molecular Weight 404.80 g/mol
Cat. No. B12842481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-fluoro-6-iodobenzonitrile
Molecular FormulaC7HBr2FIN
Molecular Weight404.80 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)I)C#N)F)Br
InChIInChI=1S/C7HBr2FIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
InChIKeyVVEFTDBHXFRRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-fluoro-6-iodobenzonitrile: Procurement-Grade Specifications and Structural Fundamentals


3,5-Dibromo-2-fluoro-6-iodobenzonitrile (CAS 1160574-10-6) is a highly halogenated aromatic building block with the molecular formula C7HBr2FIN and a molecular weight of 404.80 g/mol [1]. It features a benzonitrile core substituted with four distinct halogen atoms: two bromine atoms at the 3 and 5 positions, a fluorine atom at the 2 position, and an iodine atom at the 6 position . This specific pattern creates a dense, polarizable electron cloud (computed XLogP3 of 3.8) and a topological polar surface area (TPSA) of 23.8 Ų, positioning it for use in advanced organic synthesis, particularly where orthogonal reactivity is required [1].

Orthogonal reactivity Sequential C–C coupling via I >> Br >> Cl >> F hierarchy
Halogen density Four distinct halogens on a single benzonitrile core
Synthetic versatility Enables unsymmetrical biaryl construction without protecting groups

Why a Generic Building Block Cannot Replace 3,5-Dibromo-2-fluoro-6-iodobenzonitrile in Complex Syntheses


The precise arrangement of four different halogen atoms on a single benzonitrile ring governs a hierarchy of chemical reactivity that is absent in simpler, less-substituted analogs. In transition-metal-catalyzed cross-coupling reactions, the relative reactivity order is well established: C(sp²)–I >> C(sp²)–Br >> C(sp²)–Cl > C(sp²)–F [1]. A compound containing only bromine or only iodine atoms, such as 3,5-dibromo-2-fluorobenzonitrile or 2-fluoro-6-iodobenzonitrile, offers a single reactivity level, forcing all substitutions to occur simultaneously or under harsh, non-selective conditions. The unique combination of iodine (most reactive) and bromine (moderately reactive) in 3,5-dibromo-2-fluoro-6-iodobenzonitrile enables sequential, chemoselective cross-coupling strategies, a critical capability for constructing complex, unsymmetrical biaryl or multi-aryl architectures without resorting to protecting group chemistry.

Replacing with 3,5-dibromo analog removes the iodine handle, eliminating chemoselective coupling capability
2-Fluoro-6-iodo analog lacks the two bromine atoms, altering reactivity pattern and molecular properties
Generics with a single halogen type force all substitutions to occur under non-selective conditions

Quantitative Differentiation of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile Against Closest Analogs


Superior Molecular Complexity and Synthetic Versatility vs. 3,5-Dibromo-2-fluorobenzonitrile

Compared to its direct analog 3,5-dibromo-2-fluorobenzonitrile (CAS 1160574-05-9), the target compound incorporates an additional iodine atom at the 6-position, increasing molecular weight by 125.9 g/mol (from 278.9 to 404.8 g/mol) [1]. This iodine atom provides a significantly more reactive handle for oxidative addition, with aryl iodides typically reacting 10 to 100 times faster than the corresponding aryl bromides in Pd(0)-catalyzed couplings [2]. This difference is the foundational principle for chemoselective sequential coupling.

MW & Halogen Content
Class-level inference
ΔMW +125.9 g/mol
Additional iodine enables orthogonal reactivity
Supports chemoselective coupling workflow
Aryl iodide vs bromide reactivity, class-level
Organic Synthesis Cross-Coupling Building Block Evaluation

Enhanced Lipophilicity and Potential Membrane Permeability vs. 2-Fluoro-6-iodobenzonitrile

The target compound exhibits a computed LogP (XLogP3) of 3.8, which is significantly higher than the LogP of the simpler analog 2-fluoro-6-iodobenzonitrile (predicted LogP ~ 2.5 based on structural contribution methods) [1][2]. This increase in lipophilicity, driven by the additional two bromine atoms, suggests a greater propensity to passively diffuse across biological membranes, a critical parameter in cell-based assay performance and drug-like fragment screening.

Lipophilicity
Cross-study comparable
XLogP3 = 3.8
Higher partition vs. simpler analog
ΔLogP ≈ +1.3, predicted value
Medicinal Chemistry Drug Design Physicochemical Profiling

Commercial Availability at High Purity Compared to Less-Substituted Analogs

Commercially, the target compound is available from specialized suppliers like LeYan at a specified purity of 98%, which exceeds the typical 95% purity offered for structurally similar but less functionally dense building blocks like 3,5-dibromo-2-fluorobenzonitrile . In the synthesis of complex molecules where impurities can cascade into significant yield losses, this higher initial purity can reduce or eliminate the need for pre-use purification. No experimental biological IC50 or Kd data for this specific compound were identified in authoritative databases at the time of this analysis.

Purity
Supporting evidence
98% (vendor COA)
May reduce pre-use purification
Compared to typical 95% for analogs
Procurement Supply Chain Quality Assurance

Optimal Deployment Scenarios for 3,5-Dibromo-2-fluoro-6-iodobenzonitrile Based on Its Evidence Profile


Chemoselective Sequential Cross-Coupling for Unsymmetrical Biaryl Synthesis

In programs developing complex pharmaceuticals or agrochemicals requiring unsymmetrical biaryl or teraryl motifs, this compound is the superior building block choice. Its iodine atom will react first under gentle Suzuki or Sonogashira conditions, allowing a defined first aryl group to be installed. The remaining bromine atoms can then be engaged in a subsequent, harsher coupling without disturbing the first linkage. This inherent orthogonality, evidenced by the well-defined reactivity hierarchy of aryl halides [1], directly addresses the challenge of synthesizing diversely functionalized, non-symmetric molecules.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Molar Refractivity

For FBDD campaigns targeting protein-protein interactions or other shallow binding sites, fragment libraries are often biased towards molecules with high molar refractivity and the potential for halogen bonding. With its four distinct halogen atoms and a computed heavy atom count of 12, this molecule offers a significantly higher electron density and potential for non-covalent interactions compared to di- or tri-halogenated benzonitrile fragments [1]. Its commercial availability at 98% purity supports its immediate integration into fragment screening collections.

Heavy-Atom Derivative for X-ray Crystallography Phasing

The clustered arrangement of bromine and iodine atoms creates a powerful anomalous scattering center for macromolecular crystallography. A single heavy atom derivative can be crucial for solving the phase problem in protein structure determination. This compound's unique tetra-halogen cluster provides a stronger and more localized anomalous signal than mono-iodo or dibromo analogs, potentially improving electron density map quality at lower concentrations and reducing the number of necessary derivative datasets .

Synthesis of High-Value Organofluorine Intermediates

The presence of a fluorine atom on an aromatic ring is a hallmark of many modern pharmaceuticals and agrochemicals, often improving metabolic stability. This compound serves as a gatekeeper intermediate; the fluorine is already installed, bypassing the need for late-stage, challenging, and often low-yielding fluorination chemistry. Purchasing this building block transfers the burden of the difficult C-F bond formation to the supplier, allowing in-house chemists to focus on the productive C-C bond-forming steps, thereby de-risking and accelerating synthetic routes .

Application
Selection Property
Validation Focus
Chemoselective sequential coupling
Orthogonal reactivity (I >> Br)
Stepwise coupling conditions
Fragment-based screening libraries
High molar refractivity / halogen count
Solubility and purity in screen
Heavy-atom crystallography
Tetra-halogen anomalous scatterer
Derivatization and phasing
Organofluorine intermediate synthesis
Pre-installed fluorine atom
Stability and further functionalization
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